N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide
Overview
Description
N-(2-Azidoethyl)betulonamide: is a pentacyclic triterpenoid derivative of betulonic acid. It is an intermediate in the synthesis of betulonic acid derivatives and is known for its cytotoxicity against cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Azidoethyl)betulonamide is synthesized from betulonic acid through a series of chemical reactionsThe reaction conditions often include the use of solvents like chloroform and reagents such as azides .
Industrial Production Methods: While specific industrial production methods for N-(2-Azidoethyl)betulonamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-Azidoethyl)betulonamide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of azido groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of betulonic acid, which can be further utilized in medicinal chemistry .
Scientific Research Applications
N-(2-Azidoethyl)betulonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its cytotoxic effects on cancer cells.
Medicine: Potential use in developing anti-cancer drugs.
Industry: Utilized in the synthesis of betulonic acid derivatives for various applications
Mechanism of Action
The mechanism of action of N-(2-Azidoethyl)betulonamide involves its interaction with cellular components, leading to cytotoxic effects. The compound targets specific molecular pathways involved in cell proliferation and apoptosis. By disrupting these pathways, N-(2-Azidoethyl)betulonamide induces cell death in cancer cells .
Comparison with Similar Compounds
Betulonic Acid: The parent compound from which N-(2-Azidoethyl)betulonamide is derived.
Betulinic Acid: Another pentacyclic triterpenoid with similar cytotoxic properties.
Betulin: A precursor to betulinic acid and betulonic acid.
Uniqueness: N-(2-Azidoethyl)betulonamide is unique due to the presence of the azido group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of various betulonic acid derivatives .
Properties
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-N-(2-azidoethyl)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50N4O2/c1-20(2)21-10-15-32(27(38)34-18-19-35-36-33)17-16-30(6)22(26(21)32)8-9-24-29(5)13-12-25(37)28(3,4)23(29)11-14-31(24,30)7/h21-24,26H,1,8-19H2,2-7H3,(H,34,38)/t21-,22+,23-,24+,26+,29-,30+,31+,32-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDYQHIFHAUHJG-GKMZBMDBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)NCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)NCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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